molecular formula C16H17N3O5S2 B4854349 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide

Cat. No. B4854349
M. Wt: 395.5 g/mol
InChI Key: ZKLFYPTVNLTDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide, also known as ML239, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide is a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to be a promising strategy for cancer treatment. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme heme oxygenase-1, which is involved in the breakdown of heme. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide is its selectivity for CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the development and application of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the evaluation of its efficacy in combination with other anticancer agents. Finally, the role of CK2 in other diseases, such as neurodegenerative diseases and inflammation, could also be explored using N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide as a tool.

Scientific Research Applications

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

3,5-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-23-12-7-10(8-13(9-12)24-2)15(20)19-16(25)18-11-3-5-14(6-4-11)26(17,21)22/h3-9H,1-2H3,(H2,17,21,22)(H2,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLFYPTVNLTDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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